N-[2-(acetylamino)ethyl]-1-benzyl-1H-indole-3-carboxamide
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Overview
Description
N-[2-(acetylamino)ethyl]-1-benzyl-1H-indole-3-carboxamide is a synthetic compound belonging to the indole derivative family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(acetylamino)ethyl]-1-benzyl-1H-indole-3-carboxamide typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone to form the indole core .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently . The scalability of the synthesis process is crucial for industrial applications, and continuous flow chemistry techniques may be employed to achieve this .
Chemical Reactions Analysis
Types of Reactions
N-[2-(acetylamino)ethyl]-1-benzyl-1H-indole-3-carboxamide undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the indole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
N-[2-(acetylamino)ethyl]-1-benzyl-1H-indole-3-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[2-(acetylamino)ethyl]-1-benzyl-1H-indole-3-carboxamide involves its interaction with specific molecular targets and pathways. The indole core is known to bind with high affinity to multiple receptors, influencing various biological processes . The acetylaminoethyl side chain may enhance its binding affinity and specificity towards certain targets .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A naturally occurring plant hormone with similar indole structure.
1-Benzyl-1H-indole-3-carboxamide: Lacks the acetylaminoethyl side chain but shares the core structure.
N-(2-Aminoethyl)indole-3-carboxamide: Similar structure but with an aminoethyl side chain instead of acetylaminoethyl.
Uniqueness
N-[2-(acetylamino)ethyl]-1-benzyl-1H-indole-3-carboxamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other indole derivatives .
Properties
Molecular Formula |
C20H21N3O2 |
---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
N-(2-acetamidoethyl)-1-benzylindole-3-carboxamide |
InChI |
InChI=1S/C20H21N3O2/c1-15(24)21-11-12-22-20(25)18-14-23(13-16-7-3-2-4-8-16)19-10-6-5-9-17(18)19/h2-10,14H,11-13H2,1H3,(H,21,24)(H,22,25) |
InChI Key |
QTSPLMDADWNWEG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCCNC(=O)C1=CN(C2=CC=CC=C21)CC3=CC=CC=C3 |
Origin of Product |
United States |
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